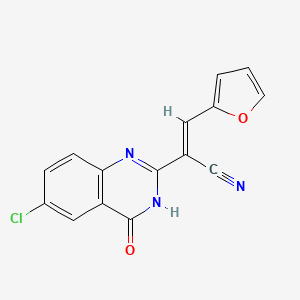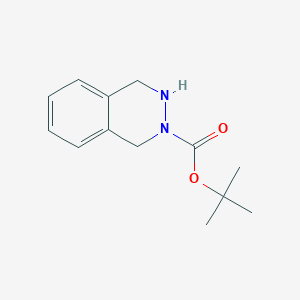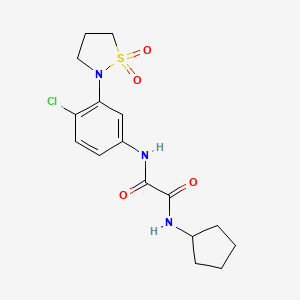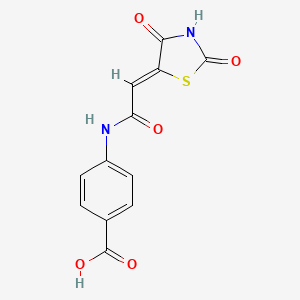
1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride, has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight of this compound is 251.16.Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride include a molecular weight of 251.16. More specific properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride and its derivatives have been explored in various scientific research applications, primarily focusing on their synthesis and bioactivity. A notable study involved the synthesis of substituted chromene and quinoline conjugates, demonstrating significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. This research highlights the potential therapeutic applications of these compounds in cancer treatment. Molecular docking studies further supported these findings by revealing good binding affinity with Bcl-2 protein, a critical regulator of cell death (Parveen et al., 2017).
Antimicrobial and Antifungal Activities
Another area of interest is the antimicrobial and antifungal properties of derivatives synthesized from 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride. Research in this domain has led to the development of compounds with potent antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, as well as significant antifungal activity against strains like Candida albicans. These findings suggest the potential of these compounds in developing new antimicrobial and antifungal therapies (Othman et al., 2019).
Enantioselective Synthesis
In the pursuit of novel pharmaceutical agents, the enantioselective synthesis of CGRP receptor inhibitors using derivatives of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride has been investigated. This research outlines the development of a stereoselective, economical synthesis process for potential therapeutic agents targeting the calcitonin gene-related peptide (CGRP) receptor, which plays a crucial role in migraine pathophysiology. Such studies are vital for the pharmaceutical industry's efforts to create more effective treatments for migraines with fewer side effects (Cann et al., 2012).
Catalytic and Synthetic Applications
The versatility of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride derivatives extends to their use as catalysts in chemical synthesis. For instance, the introduction of a piperazine-based dicationic Bronsted acidic ionic salt has been shown to facilitate the efficient synthesis of pyrimidine and pyrano[2,3-d]pyrimidinone derivatives. This method offers several advantages, including short reaction times, excellent yields, and the reusability of the catalyst, highlighting the compound's utility in green chemistry and sustainable practices (Darvishzad et al., 2019).
Wirkmechanismus
While the specific mechanism of action for 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride is not mentioned in the search results, it’s worth noting that piperazine, a similar compound, is a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-piperazin-1-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXYRBLSKUXMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613675.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2613679.png)




![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613689.png)

![(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613693.png)
![(Z)-3-allyl-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2613695.png)
![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(4-propanoylphenoxy)acetate](/img/structure/B2613698.png)